4-Nitrophenyl phosphate bis(cyclohexylammonium) salt

Beschreibung

Molecular Structure and Physical Properties

4-Nitrophenyl phosphate bis(cyclohexylammonium) salt exhibits distinctive physical and chemical characteristics that define its utility in laboratory applications. The compound appears as a white to yellow crystalline powder with a defined melting point range of 199-200°C. This temperature range provides important information for handling and storage protocols, ensuring the compound maintains its integrity during laboratory procedures.

The molecular weight of this compound is precisely 417.44 daltons. This specific molecular weight is crucial for accurate calculations in experimental procedures and for determining appropriate concentrations in various assay protocols. The compound demonstrates notable solubility characteristics, particularly in aqueous solutions where it achieves a solubility of 10 milligrams per milliliter, producing clear, colorless to faintly yellow solutions.

Storage requirements for this compound are critical for maintaining its stability and effectiveness. The optimal storage temperature is maintained at -20°C, which preserves the chemical integrity and prevents degradation. Additionally, the compound exhibits sensitivity to light, necessitating protection from light exposure during storage and handling procedures. These storage conditions are essential for ensuring consistent experimental results and maintaining the compound's chromogenic properties.

Chemical Nomenclature and Synonyms

The systematic nomenclature and identification of this compound encompasses multiple chemical naming conventions and registry systems. The compound is officially registered under Chemical Abstracts Service number 52483-84-8, providing a unique identifier for chemical databases and regulatory purposes. The European Community number 257-949-0 serves as an additional identification standard within European chemical regulations.

The compound is known by numerous synonyms reflecting different naming conventions and applications. These include para-nitrophenyl phosphate dicyclohexylamine salt, para-nitrophenyl phosphate di(cyclohexylammonium) salt, and 4-nitrophenylphosphoric acid di(cyclohexylammonium) salt. The variety of synonyms demonstrates the compound's widespread recognition and use across different research fields and geographical regions.

Alternative designations include phosphoric acid mono(4-nitrophenyl) ester compound with cyclohexanamine (1:2), which provides a detailed description of the compound's chemical composition and stoichiometry. The systematic name according to the Environmental Protection Agency Substance Registry System is "Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2)", establishing its official recognition in environmental and regulatory contexts.

Spectroscopic Characteristics and Analysis

The spectroscopic properties of this compound are fundamental to its application as a chromogenic substrate in analytical procedures. The compound exhibits a characteristic maximum absorption wavelength at 311 nanometers, which is essential for its identification and quantification in spectrophotometric analyses. This specific wavelength provides a reliable reference point for analytical measurements and quality control procedures.

The extinction coefficient of the compound is precisely determined as 9,867 millimolar⁻¹ centimeter⁻¹ when measured in 0.01 normal sodium hydroxide solution. This extinction coefficient is crucial for accurate concentration determinations and for calculating enzyme activity in biochemical assays. The specific measurement conditions in alkaline solution reflect the compound's behavior under typical assay conditions.

Upon enzymatic hydrolysis by phosphatases, the compound undergoes a characteristic color change that forms the basis of its analytical applications. The hydrolysis reaction liberates para-nitrophenol, which exhibits a yellow color with maximum absorption at 405 nanometers. This chromogenic transformation enables quantitative measurement of phosphatase activity through spectrophotometric detection, making it an invaluable tool for enzyme kinetics studies and diagnostic applications.

| Property | Value | Measurement Conditions |

|---|---|---|

| Maximum Absorption Wavelength | 311 nm | Standard conditions |

| Extinction Coefficient | 9,867 M⁻¹cm⁻¹ | 0.01 N NaOH |

| Product Absorption Maximum | 405 nm | After enzymatic hydrolysis |

| Molecular Weight | 417.44 Da | - |

| Melting Point | 199-200°C | Standard atmospheric pressure |

| Water Solubility | 10 mg/mL | Clear, colorless to faintly yellow |

Eigenschaften

IUPAC Name |

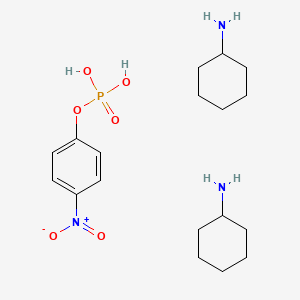

cyclohexanamine;(4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNNUYCXODNFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886005 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52483-84-8 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052483848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl dihydrogen phosphate, compound with cyclohexylamine (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Salt Formation

The preparation involves neutralizing 4-nitrophenyl phosphate with cyclohexylamine to form the bis(cyclohexylammonium) salt. The general approach is:

- Dissolve 4-nitrophenyl phosphate in an appropriate solvent (often aqueous or mixed solvent systems).

- Add cyclohexylamine slowly under controlled temperature conditions to neutralize the acidic phosphate groups.

- The bis(cyclohexylammonium) salt precipitates or crystallizes out, which can be isolated by filtration or evaporation.

- The product is purified by recrystallization, typically from ethanol or aqueous ethanol mixtures, to yield the dihydrate form.

Detailed Synthetic Procedure (Literature-Based)

- An ethanolic solution of 4-nitrophenyl phosphate is prepared.

- Cyclohexylamine is added in stoichiometric amounts to ensure formation of the bis(cyclohexylammonium) salt.

- The mixture is stirred at ambient or slightly elevated temperature until complete reaction.

- The solvent is slowly evaporated to induce crystallization of the bis(cyclohexylammonium) salt dihydrate.

- Crystals are collected and dried under controlled conditions to maintain stability.

Reaction with Organotin Compounds (Advanced Preparation Insight)

- Bis(cyclohexylammonium) 4-nitrophenyl phosphate can react with organotin precursors such as trimethyltin chloride (Me$$_3$$SnCl).

- Under reflux in ethanol, in a 1:2 molar ratio of phosphate salt to Me$$_3$$SnCl, a coordination complex forms.

- Slow evaporation of the solvent at room temperature yields green crystals of the organotin complex 4-NO$$2$$C$$6$$H$$4$$PO$$4$$(SnMe$$3$$)$$2$$·H$$_2$$O with 27% yield.

- This process demonstrates the utility of the bis(cyclohexylammonium) salt as a ligand precursor in coordination chemistry.

Analytical Data Supporting Preparation

Research Findings and Notes on Preparation

- The bis(cyclohexylammonium) salt form enhances solubility and stability of 4-nitrophenyl phosphate for biochemical applications.

- Crystallographic studies reveal the dihydrate form crystallizes with two cyclohexylammonium cations balancing the dianionic phosphate.

- The salt serves as a versatile precursor for synthesizing organotin complexes, showing distinct coordination modes and supramolecular architectures.

- IR and X-ray crystallography confirm the integrity of the phosphate and nitro groups post-synthesis and provide insight into molecular interactions and hydrogen bonding networks in the solid state.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophenyl phosphate bis(cyclohexylammonium) salt can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitrophenol derivatives.

Reduction: Formation of aminophenol derivatives.

Substitution: Formation of substituted phosphoric acid esters.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

One of the primary applications of 4-nitrophenyl phosphate bis(cyclohexylammonium) salt is as a substrate in enzymatic assays, particularly for phosphatases.

Case Study: ELISA Procedures

In enzyme-linked immunosorbent assays (ELISA), pNPP is frequently employed due to its high sensitivity and the clear colorimetric change it produces. The substrate can be incubated with alkaline phosphatase conjugates, leading to a measurable color change that correlates with the concentration of the target analyte .

Organic Synthesis

This compound serves as a critical reagent in organic synthesis, particularly for creating heterocyclic compounds.

Synthesis of Heterocycles

Research indicates that pNPP can facilitate the synthesis of various heterocyclic classes, such as quinolones and quinuclidines. These compounds are essential in pharmaceuticals due to their diverse biological activities.

Data Table: Comparison of Substrates in Organic Synthesis

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | Heterocyclic synthesis | Stable under various conditions |

| Phenolphthalein phosphate | pH indicator | Less stable than pNPP |

| p-Nitrophenyl acetate | Ester hydrolysis | Less specificity than phosphate substrates |

Material Science

The compound has also been explored for its potential applications in material science. Its ability to form supramolecular structures has been studied, particularly in coordination chemistry.

Case Study: Supramolecular Coordination Networks

A study investigated the reaction of bis(cyclohexylammonium) 4-nitrophenyl phosphate with organotin compounds. This reaction led to the formation of a novel supramolecular coordination complex, showcasing the compound's versatility beyond traditional applications .

Wirkmechanismus

The mechanism of action of phosphoric acid, mono(4-nitrophenyl) ester, compd. with cyclohexanamine (1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in phosphorylation reactions, and modulate biochemical pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Counterion Variants

The bis(cyclohexylammonium) salt is one of several counterion derivatives of 4-nitrophenyl phosphate. Key variants include:

| Compound Name | Molecular Weight (g/mol) | Storage Condition | Primary Application | Key Advantage |

|---|---|---|---|---|

| 4-Nitrophenyl phosphate bis(cyclohexylammonium) salt | 417.44 | -20°C | Alkaline phosphatase assays | High sensitivity in ELISAs |

| 4-Nitrophenyl phosphate disodium salt hexahydrate | 406.25 (anhydrous) | -20°C | General phosphatase assays | Broad enzyme compatibility |

| 4-Nitrophenyl phosphate bis[tris(hydroxymethyl)aminomethane] salt | 461.36 | 2–8°C | Phosphatase determination | Enhanced buffer compatibility |

- Bis(cyclohexylammonium) salt : Preferred for alkaline phosphatase due to its high sensitivity in timed or stopped assays . Its ammonium counterions reduce interference in acidic buffers compared to sodium salts .

- Disodium salt hexahydrate : Commonly used for cost-effective, large-scale assays but requires stringent pH control .

- Tris(hydroxymethyl)aminomethane salt: Ideal for experiments requiring neutral pH stability .

Functional Analogs

Bis(4-nitrophenyl) Phosphate (BNPP)

- Structure : Contains two 4-nitrophenyl groups (C₁₂H₉N₂O₈P) .

- Applications : Used in esterase inhibition studies and catalytic selectivity assays (e.g., Hf–Ni metal–organic frameworks) due to its phosphoester bond .

- Key Difference : BNPP is less water-soluble and typically dissolved in organic solvents, limiting its use in aqueous biological assays .

Phenol-Phthalein Mono-Phosphate Bis(cyclohexylammonium) Salt

Research Findings and Performance Metrics

Sensitivity and Detection Limits

Stability and Handling

Cytotoxicity and Limitations

- The bis(cyclohexylammonium) salt exhibits cytotoxicity in normal cells at concentrations > 1 mM, restricting its use in live-cell imaging . BNPP and phenol-phthalein derivatives show lower cellular toxicity .

Optoelectronic Sensors

The bis(cyclohexylammonium) salt forms non-emissive aggregates in sensor devices, enabling quenching-based detection of enzymatic activity . In contrast, BNPP’s organic solubility makes it unsuitable for aqueous sensor systems .

Biologische Aktivität

4-Nitrophenyl phosphate bis(cyclohexylammonium) salt (PNPEC) is a chemical compound with significant applications in biochemical research, particularly as a substrate for phosphatases. Its biological activity primarily stems from its hydrolysis to produce 4-nitrophenol and inorganic phosphate, which are crucial for various enzymatic assays and biological processes.

- Molecular Formula : C₁₂H₁₈N₂O₆P

- Molecular Weight : 417.44 g/mol

- CAS Number : 52483-84-8

The compound is characterized by its stability under proper storage conditions, typically at temperatures around -20 °C. It is often utilized in enzymatic assays due to its ability to release nitrophenol upon hydrolysis, which can be quantitatively measured at 405 nm .

The primary reaction involving PNPEC is its hydrolysis catalyzed by phosphatases, enzymes that play critical roles in cellular signaling and metabolic regulation. The reaction can be summarized as follows:

This hydrolysis is significant in various biological contexts, as the release of 4-nitrophenol not only serves as a measurable product but also exhibits antibacterial properties, influencing cellular processes .

Applications in Research

- Enzymatic Assays : PNPEC is widely used as a substrate for measuring phosphatase activity. The quantification of the released nitrophenol provides insights into enzyme kinetics and activity under different conditions.

- Osteogenic Differentiation Studies : In studies involving human gingival fibroblasts, PNPEC has been employed to assess alkaline phosphatase (ALP) activity, an important marker for osteogenic differentiation. The absorbance readings at 405 nm are used to quantify enzyme activity, aiding in the understanding of bone metabolism .

- Environmental Studies : PNPEC has shown potential in assessing biological activities in heavy-metal-contaminated soils. It serves as a substrate for evaluating the impact of contaminants on enzyme activities involved in nutrient cycling, particularly phosphorus .

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Phenolphthalein phosphate | Phenolic group | Used as a pH indicator; less stable than nitrophenol |

| p-Nitrophenyl acetate | Acetate group | Hydrolyzed by esterases; less specificity than phosphate |

| Bis(2-hydroxyethyl) phosphate | Ethanolamine derivatives | More hydrophilic; used in different biochemical contexts |

This comparison highlights the unique role of PNPEC in phosphatase activity measurement due to its stability and specificity.

Case Studies and Research Findings

- A study demonstrated that PNPEC effectively measures phosphatase activity in various biological samples, contributing to the understanding of metabolic pathways and signaling mechanisms .

- Another research highlighted the ecological significance of using PNPEC to evaluate soil enzyme activities affected by heavy metal contamination, revealing insights into nutrient cycling disruptions due to environmental pollutants .

Q & A

Q. How is 4-nitrophenyl phosphate bis(cyclohexylammonium) salt used as a substrate in phosphatase assays?

Methodological Answer: This compound serves as a chromogenic substrate for alkaline phosphatase (ALP) in enzymatic assays. The phosphate group is hydrolyzed by ALP, releasing 4-nitrophenolate, which absorbs at 405 nm. For quantitative analysis:

Q. What are the critical handling and storage requirements for this compound?

Methodological Answer:

- Storage: Store at −20°C in anhydrous conditions to prevent hydrolysis. Lyophilized powder is stable for years under these conditions .

- Solubility: Dissolves readily in water (10 mg/mL) but may require sonication for complete dispersion. Avoid prolonged exposure to light, as the nitro group is photosensitive .

- Purity Verification: Confirm purity via HPLC (≥97% anhydrous basis) and check for free 4-nitrophenol contamination, which increases background absorbance .

Q. How does the choice of counterion (e.g., cyclohexylammonium vs. sodium) affect assay performance?

Methodological Answer: The cyclohexylammonium counterion enhances solubility in organic-aqueous mixed solvents compared to sodium salts, which are more hydrophilic. This is critical for:

- Enzyme Kinetics in Non-Polar Media: Useful for studying membrane-bound phosphatases or enzymes requiring lipid cofactors.

- Reduced Ionic Interference: Minimizes competitive inhibition in metal-dependent phosphatases (e.g., Mg²⁺ or Zn²⁺-activated enzymes) .

Advanced Research Questions

Q. How can this compound be applied to study enzyme promiscuity in phosphatases?

Methodological Answer: To investigate substrate promiscuity (e.g., dual-specificity phosphatases):

- Comparative Kinetics: Measure catalytic efficiency (kcat/KM) against alternative substrates (e.g., phosphotyrosine peptides or fluorogenic analogs).

- Mutagenesis Studies: Use site-directed mutants (e.g., D92N in VHR phosphatase) to assess active-site flexibility. The 4-nitrophenyl group’s steric bulk highlights steric exclusion mechanisms .

- Transition-State Analysis: Combine kinetic isotope effects (KIEs) with computational modeling to dissect transition-state stabilization .

Q. What structural insights have been gained from crystallographic studies of this compound?

Methodological Answer: X-ray crystallography reveals:

- Supramolecular Networks: Reaction with SnMe3Cl forms a 3D coordination polymer via Sn–O–P bridges and hydrogen bonds between nitro/water and phosphate groups. This highlights its utility in synthesizing organometallic frameworks .

- Counterion Effects: The cyclohexylammonium ions stabilize the phosphate dianion through N–H⋯O hydrogen bonds, influencing reactivity in non-aqueous solvents .

Q. How is this compound utilized in synthetic biology for oligosaccharide phosphorylation?

Methodological Answer: In glycosyltransferase assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.